molecular formula C18H16BrN5O2 B14968617 1-(6-bromo-2H-indazol-3-yl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide

1-(6-bromo-2H-indazol-3-yl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide

Cat. No.: B14968617
M. Wt: 414.3 g/mol
InChI Key: OOUVUZYEPRGPHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 6-bromo-substituted indazole core linked to a 5-oxopyrrolidine-3-carboxamide scaffold, with an N-(pyridin-2-ylmethyl) substituent. The bromine atom at position 6 of the indazole likely enhances electrophilic interactions, while the pyridine moiety may improve solubility or target engagement through hydrogen bonding or π-π stacking.

Properties

Molecular Formula

C18H16BrN5O2

Molecular Weight

414.3 g/mol

IUPAC Name

1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C18H16BrN5O2/c19-12-4-5-14-15(8-12)22-23-17(14)24-10-11(7-16(24)25)18(26)21-9-13-3-1-2-6-20-13/h1-6,8,11H,7,9-10H2,(H,21,26)(H,22,23)

InChI Key

OOUVUZYEPRGPHH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=C2C=CC(=C3)Br)C(=O)NCC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-BROMO-1H-INDAZOL-3-YL)-5-OXO-N-[(PYRIDIN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the bromination of indazole, followed by the formation of the pyrrolidine ring through cyclization reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle and Substitution Patterns
Compound Name Core Structure Key Substituents Molecular Formula Spectral Data (Selected)
Target Compound Indazole 6-Bromo, 5-oxopyrrolidine-3-carboxamide, N-(pyridin-2-ylmethyl) C₁₈H₁₇BrN₆O₂ Not reported in evidence
1-Benzyl-N-(1H-indazol-6-yl)pyrrolidine-2-carboxamide (3b) Indazole Benzyl, pyrrolidine-2-carboxamide C₂₀H₂₁N₅O ¹H-NMR (DMSO-<i>d</i>₆): δ 8.15 (s, 1H, indazole), 7.35–7.25 (m, 5H, benzyl)
4-(4-Bromo-2-oxo-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide (35) Benzodiazolone 4-Bromo, piperidine-1-carboxamide, 6-methoxy-5-methylpyridinyl C₁₈H₁₇BrN₆O₃ LCMS [M+H]⁺: 460

Key Observations :

  • Indazole vs. Benzodiazolone: The target compound’s indazole core (two adjacent nitrogen atoms) contrasts with the benzodiazolone in compound 35, which contains a ketone oxygen.
  • Bromo Positioning : Bromine at indazole-6 (target) vs. benzodiazolone-4 (35 ) or benzyl-4 (compound 4d in ) alters steric and electronic effects. The 6-bromoindazole may enhance interactions with hydrophobic pockets in kinases .
  • Amide Linkers : The target’s pyrrolidine-3-carboxamide differs from the pyrrolidine-2-carboxamide in 3b and the piperidine-1-carboxamide in 35 . These variations influence ring puckering and binding geometry.
Physicochemical and Spectral Properties
  • Pyridine vs. Benzyl Groups : The target’s N-(pyridin-2-ylmethyl) group may improve aqueous solubility compared to benzyl-substituted analogs (e.g., 3b , 4a–e ). Pyridine’s nitrogen can engage in hydrogen bonding, a feature absent in purely aromatic substituents.
  • Mass Spectrometry : Compound 35 ([M+H]⁺ = 460) has a higher molecular weight than the target (calculated [M+H]⁺ ≈ 430), reflecting its larger benzodiazolone and methoxy-methylpyridinyl groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.